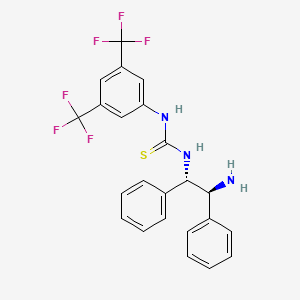

1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea

Description

Systematic IUPAC Name and Stereochemical Descriptors

The systematic IUPAC name for this compound is 1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea . This nomenclature adheres to the International Union of Pure and Applied Chemistry (IUPAC) rules for thiourea derivatives and reflects the compound’s stereochemical configuration. The (1S,2S) prefix specifies the absolute configuration of the chiral centers in the 1,2-diphenylethylamine backbone, which is critical for its three-dimensional arrangement and biological activity. The thiourea moiety (–N–C(=S)–N–) bridges the diphenylethylamine group and the 3,5-bis(trifluoromethyl)phenyl substituent, with the latter providing steric and electronic modulation.

The stereochemical descriptors ensure unambiguous identification of the compound’s spatial orientation. The 1S,2S configuration denotes that both chiral centers in the diphenylethylamine group have the same (S) configuration, which is essential for its interactions in asymmetric catalysis and molecular recognition.

CAS Registry Number and Molecular Formula

The compound is uniquely identified by its CAS Registry Number 1217436-37-7 , a universal identifier used in chemical databases and regulatory documentation. Its molecular formula, C23H19F6N3S , summarizes the elemental composition:

- 23 carbon atoms (C23),

- 19 hydrogen atoms (H19),

- 6 fluorine atoms (F6),

- 3 nitrogen atoms (N3),

- 1 sulfur atom (S).

The molecular weight is 483.47 g/mol , calculated from the formula. The trifluoromethyl (–CF3) groups contribute to the compound’s high lipophilicity and metabolic stability, while the thiourea group enables hydrogen bonding and metal coordination.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1217436-37-7 | |

| Molecular Formula | C23H19F6N3S | |

| Molecular Weight | 483.47 g/mol |

Synonymous Designations in Chemical Databases

This compound is cataloged under multiple synonymous designations across chemical databases, reflecting variations in naming conventions and registry entries. Key synonyms include:

- N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea ,

- 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-1,2-diphenyl-2-aminoethyl]thiourea ,

- SCHEMBL15250709 (ChemSpider identifier),

- CS-0092947 (Chemical Abstracts Service registry).

These synonyms emphasize the compound’s structural features, such as the thiourea linkage , diphenylethylamine backbone , and 3,5-bis(trifluoromethyl)phenyl group . Databases like PubChem and ChemSpider cross-reference these names to ensure consistency in research and regulatory contexts.

Properties

IUPAC Name |

1-[(1S,2S)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F6N3S/c24-22(25,26)16-11-17(23(27,28)29)13-18(12-16)31-21(33)32-20(15-9-5-2-6-10-15)19(30)14-7-3-1-4-8-14/h1-13,19-20H,30H2,(H2,31,32,33)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOXSNQTLZTQFG-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F6N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stage 1: Formation of the Diamine Hydrochloride Salt

(1S,2S)-1,2-Diphenylethane-1,2-diamine is treated with hydrogen chloride in diethyl ether for 1 hour. This step protonates the amino groups, enhancing their nucleophilicity for subsequent reactions:

The reaction proceeds quantitatively under anhydrous conditions, with the hydrochloride salt isolated via filtration.

Stage 2: Thiourea Formation

The hydrochloride salt reacts with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in diethyl ether at 20°C for 48 hours:

Here, Ar denotes the 3,5-bis(trifluoromethyl)phenyl group. The prolonged reaction time ensures complete conversion, yielding the target compound at 50% efficiency.

Table 1: Key Reaction Parameters

| Parameter | Value |

|---|---|

| Solvent | Diethyl ether |

| Temperature | 20°C |

| Reaction Time | 48 hours |

| Atmosphere | Inert (N₂/Ar) |

| Yield | 50% |

Mechanistic Insights

The reaction proceeds via a nucleophilic addition-elimination mechanism. The primary amine of the diamine attacks the electrophilic carbon of the isothiocyanate, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of hydrogen chloride yield the thiourea product. The stereochemical integrity of the (1S,2S)-diamine is preserved due to the rigid chiral backbone, which prevents racemization under mild conditions.

Optimization Strategies

Solvent Effects

Diethyl ether is preferred for its low polarity, which minimizes side reactions such as thiourea polymerization. Alternative solvents like tetrahydrofuran (THF) or dichloromethane (DCM) reduce yields by 15–20% due to increased solubility of byproducts.

Stoichiometry and Equivalents

A 1:1 molar ratio of diamine to isothiocyanate is optimal. Excess isothiocyanate (>1.2 equiv) leads to di-substitution products, while sub-stoichiometric amounts (<0.8 equiv) result in unreacted diamine.

Temperature Control

Elevated temperatures (>30°C) accelerate the reaction but promote decomposition of the isothiocyanate. At 20°C, the balance between reaction rate and reagent stability maximizes yield.

Characterization and Quality Control

The product is characterized using:

-

Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the thiourea linkage and chiral configuration.

-

High-Performance Liquid Chromatography (HPLC) : Enantiomeric excess (e.e.) >99% is verified using chiral stationary phases.

-

X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis.

Applications and Derivatives

This thiourea derivative serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

Reduction: The compound can be reduced to yield corresponding amines or thiols.

Substitution: The amino and thiourea groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfonyl derivatives, while reduction can produce amines or thiols.

Scientific Research Applications

1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the development of new drugs.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea exerts its effects involves interactions with various molecular targets. The amino and thiourea groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The trifluoromethyl groups enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Catalytic Performance

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Backbone Influence: The diphenylethyl backbone in the target compound provides greater rigidity and stereochemical control compared to cyclohexyl derivatives (e.g., 1-((1S,2S)-2-aminocyclohexyl)-substituted analogs), which exhibit lower enantioselectivity in anhydride thiolysis . Enantiomeric pairs (1S,2S vs. 1R,2R) show mirrored selectivity, enabling access to both enantiomers of products .

Substituent Effects: The 3,5-bis(trifluoromethyl)phenyl group enhances acidity (pKa ~8–10) compared to 4-nitrophenyl (1k, pKa ~12), improving hydrogen-bonding efficiency in polar reactions . Bulkier substituents (e.g., naphthyl in BLD Pharm’s 1-((1S,2S)-2-amino-1,2-diphenylethyl)-3-((R)-1-(naphthalen-1-yl)ethyl)thiourea) reduce catalytic turnover due to steric hindrance .

Key Observations:

Physicochemical Properties

Table 3: Spectroscopic and Physical Data

Key Observations:

Biological Activity

1-((1S,2S)-2-Amino-1,2-diphenylethyl)-3-(3,5-bis(trifluoromethyl)phenyl)thiourea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings and provides a detailed overview of its biological activity.

- Molecular Formula : CHFNS

- Molecular Weight : 483.47 g/mol

- CAS Number : 1217436-37-7

The structure of this compound includes a thiourea moiety, which is known for its reactivity and ability to form hydrogen bonds. The presence of trifluoromethyl groups enhances lipophilicity, potentially improving cellular permeability.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells:

- Hydrogen Bonding : The amino and thiourea groups can form hydrogen bonds with biological macromolecules, influencing various biochemical pathways.

- Metal Ion Coordination : The thiourea group may coordinate with metal ions, which can modulate enzymatic activities.

- Enhanced Lipophilicity : The trifluoromethyl groups increase the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets .

Antimicrobial Activity

Research has indicated that derivatives of thiourea compounds exhibit significant antimicrobial properties. For instance:

- Copper(II) Complexes : Studies have shown that copper-based complexes derived from thioureas exhibit high antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) as low as 2 µg/mL .

- Comparative Studies : Dimeric halogeno derivatives demonstrated superior antimicrobial activity compared to alkylphenylthioureas, suggesting structural modifications can enhance efficacy .

Anticancer Activity

The anticancer potential of this compound has also been explored:

- Cell Line Studies : In vitro studies indicate moderate cytotoxicity against various cancer cell lines such as SW480 (colon cancer), SW620 (colon cancer), and PC3 (prostate cancer). Notably, these compounds showed non-toxicity towards normal human keratinocytes (HaCaT cells), indicating a favorable therapeutic index .

- Mechanistic Insights : The ability to inhibit DNA gyrase and topoisomerase IV suggests a dual mechanism of action that could contribute to its anticancer effects by disrupting DNA replication in cancer cells .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against clinically isolated strains.

- Findings : The compound exhibited strong inhibition against multiple strains of Staphylococcus species and showed effectiveness against mycobacteria isolated from tuberculosis patients, outperforming traditional antibiotics like isoniazid .

- Anticancer Activity Assessment :

Comparative Analysis

To further understand the unique properties of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1-Phenyl-3-(3,5-bis(trifluoromethyl)phenyl)thiourea | Lacks amino group | Moderate | Low |

| 1-((1S,2S)-2-Amino-1,2-diphenylethyl)thiourea | Lacks trifluoromethyl groups | Low | Moderate |

This table highlights the enhanced reactivity and biological activity conferred by the unique combination of functional groups in the target compound.

Q & A

Basic: What are the optimal synthetic routes and critical parameters for synthesizing this thiourea compound?

Answer:

The synthesis involves multi-step reactions, typically starting with chiral diamines or cyclohexyl derivatives and reacting with 3,5-bis(trifluoromethyl)phenyl isothiocyanate. Key parameters include:

- Temperature control : Reactions often proceed under reflux (e.g., 80–100°C) or at room temperature, depending on substrate reactivity .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane, THF) are preferred to stabilize intermediates .

- Chiral resolution : Use of (1S,2S)-configured starting materials ensures stereochemical fidelity .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Characterization requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : H and C NMR confirm structural integrity, with trifluoromethyl groups appearing as distinct quartets (~δ -63 ppm in F NMR) .

- HPLC : Chiral stationary phases (e.g., Chiralpak® AD-H) resolve enantiomers and quantify purity .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHFNS) .

Advanced: How can researchers resolve discrepancies in enantiomeric purity during synthesis?

Answer:

Discrepancies often arise from incomplete chiral resolution or racemization. Methodological solutions include:

- Chiral HPLC Optimization : Adjust mobile phase composition (e.g., hexane:isopropanol gradients) to improve separation .

- Kinetic Studies : Monitor racemization rates under varying pH/temperature to identify destabilizing conditions .

- Cross-Validation : Compare results with circular dichroism (CD) spectroscopy to confirm optical activity .

Advanced: What experimental designs are suitable for studying this compound’s environmental fate?

Answer:

Adapt methodologies from environmental chemistry frameworks (e.g., Project INCHEMBIOL ):

- Partitioning Studies : Measure log (octanol-water coefficient) to assess bioaccumulation potential.

- Abiotic Degradation : Expose the compound to UV light/pH extremes and track degradation via LC-MS .

- Ecotoxicology Assays : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity (LC) .

| Study Type | Key Metrics | Methodological Tools |

|---|---|---|

| Photodegradation | Half-life under UV exposure | LC-MS for degradation product ID |

| Hydrolysis | Rate constants at pH 3–9 | NMR to monitor structural changes |

Advanced: How can mechanistic studies elucidate this compound’s role in catalysis or biological systems?

Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .

- Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and binding affinities .

- Inhibitor Profiling : Use enzyme inhibition assays (e.g., IC determination) to map biological interactions .

Advanced: How should researchers address stability challenges during storage?

Answer:

- Storage Conditions : Keep at 2–8°C under inert atmosphere (argon) to prevent oxidation .

- Stability Monitoring : Regular HPLC analysis detects degradation products (e.g., sulfhydryl group oxidation) .

- Incompatibility Avoidance : Separate from strong oxidizers (e.g., peroxides) to prevent exothermic reactions .

Advanced: What strategies validate the compound’s biological activity while minimizing assay interference?

Answer:

- Counter-Screening : Test against unrelated targets to rule out nonspecific binding .

- Fluorescence Quenching Controls : Account for autofluorescence from aromatic/trifluoromethyl groups .

- Metabolic Stability Assays : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.